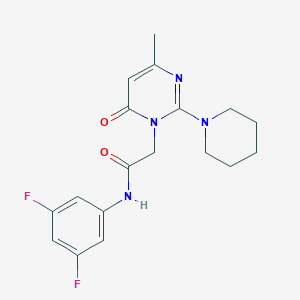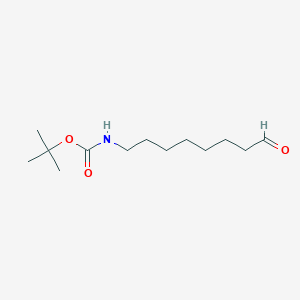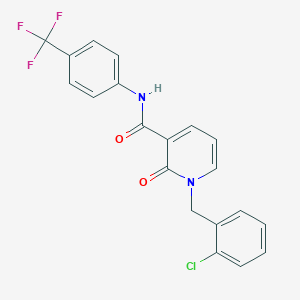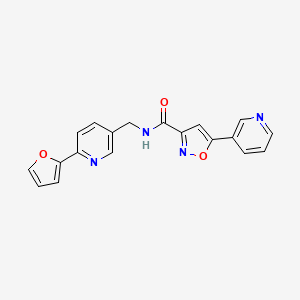![molecular formula C13H13N7O2 B2357152 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide CAS No. 2034424-78-5](/img/structure/B2357152.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several different functional groups, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and an isoxazole ring . These types of compounds are often synthesized for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which could provide some insights into the potential properties of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Some related compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some related compounds have shown properties such as excellent thermal stability and good calculated detonation performance .Scientific Research Applications
Antibacterial Activity
The newly synthesized compound demonstrates potent antibacterial effects against both Gram-negative bacteria (such as E. coli and P. aeruginosa) and Gram-positive bacteria (S. aureus). Its activity surpasses that of commercial antibiotics like Indomethacin, Nalidixic acid, Imipenem, and Nystatin . Researchers are exploring its potential as a novel antibacterial agent.
Antifungal Properties
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide also exhibits strong antifungal activity against C. albicans (Candida albicans), a common fungal pathogen. This property could be valuable in developing antifungal medications .
Anti-Inflammatory Effects
The compound shows promising anti-inflammatory activity. It could be investigated further for potential therapeutic applications in managing inflammatory conditions .
Medicinal Chemistry
Heterocyclic compounds containing bridgehead nitrogen atoms, including 1,2,4-triazole rings, have been widely explored in medicinal chemistry. These compounds play essential roles in various pharmaceutical drugs, such as antimicrobial agents, antifungals, antibacterials, antivirals, and anticancer drugs . The compound’s unique structure may contribute to its pharmacological properties.
Energetic Materials
While not directly related to biological applications, 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized as energetic materials. These materials find use in propellants, explosives, and pyrotechnics .
Potential Drug Development
Given the compound’s diverse pharmacological activities, researchers may explore its potential as a lead compound for drug development. Its scaffold could inspire novel drug candidates targeting various diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c21-13(10-3-5-15-22-10)16-9-4-6-19(7-9)12-2-1-11-17-14-8-20(11)18-12/h1-3,5,8-9H,4,6-7H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKANWLCMCGMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)
![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)



![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)